molecular formula C19H15FN4O3 B11197664 3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11197664
M. Wt: 366.3 g/mol
InChI Key: HAZLLVYQDSRIFL-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the substituted phenyl ring with the oxadiazole moiety using reagents such as palladium catalysts in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, as well as the combination of two oxadiazole rings. This unique structure imparts specific chemical and physical properties, making it particularly valuable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H15FN4O3

Molecular Weight

366.3 g/mol

IUPAC Name

2-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H15FN4O3/c1-11-4-3-5-13(8-11)19-23-22-17(26-19)10-16-21-18(24-27-16)12-6-7-15(25-2)14(20)9-12/h3-9H,10H2,1-2H3

InChI Key

HAZLLVYQDSRIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)F

Origin of Product

United States

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